Cas no 33235-40-4 (1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine)

1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine is a benzimidazole derivative characterized by its methoxyphenyl substitution at the 1-position. This structural feature enhances its stability and potential reactivity in synthetic applications. The compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds with pharmacological or material science relevance. Its benzimidazole core offers strong electron-donating properties, while the methoxy group contributes to solubility and further functionalization opportunities. This product is suitable for use in research settings, including medicinal chemistry and catalysis, where precise molecular modifications are required. High purity and consistent quality ensure reliable performance in experimental workflows.
1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine structure
33235-40-4 structure
Product Name:1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine
CAS No:33235-40-4
MF:
MW:
MDL:MFCD11202292
CID:4646538
PubChem ID:43148821
Update Time:2025-06-09

1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine
    • 1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine
    • MDL: MFCD11202292

1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine Pricemore >>

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1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:33235-40-4)1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine
Order Number:A1016407
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:18
Price ($):487.0
Email:sales@amadischem.com

Additional information on 1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine

Chemical Profile of 1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine (CAS No. 33235-40-4)

1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine, identified by its CAS number 33235-40-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative belongs to the benzodiazole class, a family of molecules renowned for their diverse biological activities. The presence of a 4-methoxyphenyl substituent in its structure imparts unique electronic and steric properties, making it a subject of intense interest for synthetic chemists and biologists alike.

The benzodiazole core is a privileged scaffold in drug discovery, frequently explored for its potential in treating neurological and psychiatric disorders. The structural motif is characterized by a fused benzene and pyridazine ring system, with an amine group at the 2-position. In 1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine, the methoxy group at the para position of the phenyl ring enhances lipophilicity while modulating interactions with biological targets. This balance is crucial for optimizing pharmacokinetic profiles, including solubility, permeability, and metabolic stability.

Recent advancements in computational chemistry have enabled the virtual screening of vast molecular libraries to identify novel bioactive entities. 1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine has been subjected to docking studies to evaluate its binding affinity to various protein targets. Preliminary results suggest that this compound exhibits promising interactions with enzymes and receptors implicated in inflammation and neurodegeneration. Such findings align with the growing interest in developing small-molecule modulators for age-related diseases.

In vitro assays have revealed that derivatives of this class demonstrate inhibitory effects on specific kinases and transcription factors. For instance, modifications at the 5-position of the benzodiazole ring can significantly alter enzyme selectivity. This underscores the importance of structural optimization in translating lead compounds into viable therapeutics. The methoxyphenyl moiety appears to play a pivotal role in fine-tuning these interactions, suggesting its potential as a pharmacophore.

The synthesis of 1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine involves multi-step organic transformations, including condensation reactions and cyclization processes. Modern synthetic methodologies have improved yields and purity levels, facilitating its use in downstream applications such as pharmacological testing. Catalytic techniques have been particularly effective in constructing the benzodiazole core with high efficiency.

Current research focuses on exploring analogs of this compound to expand their therapeutic applications. For example, incorporation of fluorine atoms at strategic positions has been shown to enhance metabolic stability while maintaining biological activity. Such modifications are critical for improving drug-like properties and ensuring prolonged efficacy in vivo.

The role of 1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine extends beyond traditional pharmacological applications. Its structural framework has inspired the design of novel materials with potential applications in optoelectronics and molecular recognition. The interplay between electronic structure and molecular architecture makes it an attractive candidate for interdisciplinary studies.

As our understanding of disease mechanisms evolves, so does the demand for innovative chemical entities. 1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine exemplifies how structural diversity can lead to breakthroughs in medicine and materials science. Continued investigation into its derivatives promises to yield insights that could reshape therapeutic strategies for complex disorders.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:33235-40-4)1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine
A1016407
Purity:99%
Quantity:1g
Price ($):487.0
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